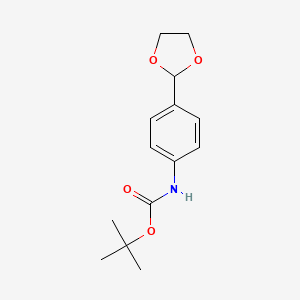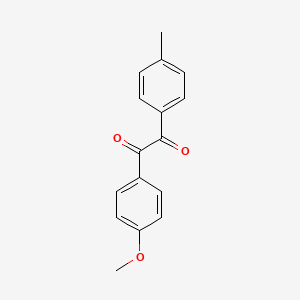
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with nitrogen bonded to another nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2,2-dibenzylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
- (E)-2-((2,2-Diphenylhydrazono)methyl)pyridine
- (E)-2-((2,2-Dimethylhydrazono)methyl)pyridine
- (E)-2-((2,2-Diethylhydrazono)methyl)pyridine
Comparison:
- (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine is unique due to the presence of benzyl groups, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins.
- (E)-2-((2,2-Diphenylhydrazono)methyl)pyridine has phenyl groups instead of benzyl groups, which may affect its steric and electronic properties.
- (E)-2-((2,2-Dimethylhydrazono)methyl)pyridine and (E)-2-((2,2-Diethylhydrazono)methyl)pyridine have smaller alkyl groups, which can influence their solubility and reactivity.
Eigenschaften
Molekularformel |
C20H19N3 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-benzyl-1-phenyl-N-[(Z)-pyridin-2-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15- |
InChI-Schlüssel |
IPXKRUCFNUYSKI-JCMHNJIXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)










![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)
